N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, an isoxazole-3-carboxamide moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications. The benzothiazole scaffold is widely recognized for its role in modulating kinase activity and interacting with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S.ClH/c1-10-8-13(19-23-10)15(22)21(7-6-20(2)3)16-18-12-5-4-11(17)9-14(12)24-16;/h4-5,8-9H,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKGAUVWZZNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorobenzo[d]thiazole Core: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride under basic conditions to form the fluorobenzo[d]thiazole core.
Attachment of the Dimethylaminoethyl Group: The next step involves the alkylation of the fluorobenzo[d]thiazole core with 2-chloro-N,N-dimethylethylamine in the presence of a base to introduce the dimethylaminoethyl group.
Formation of the Methylisoxazole Carboxamide: The final step involves the reaction of the intermediate with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with benzothiazole derivatives documented in pharmaceutical patents and research literature. Below is a comparative analysis based on substituent effects, pharmacological profiles, and available data.
Table 1: Key Structural and Hypothesized Properties of Comparable Compounds
| Compound Name | Core Structure | Key Substituents | Hypothesized Properties |
|---|---|---|---|
| N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide HCl | Benzothiazole-Isoxazole | 6-Fluoro, dimethylaminoethyl, 5-methylisoxazole | Enhanced solubility (HCl salt), kinase inhibition |
| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide [EP 3 348 550A1] | Benzothiazole-Acetamide | 6-Trifluoromethyl, 3-methoxyphenyl | High lipophilicity, CYP450 inhibition potential |
| N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide [EP 3 348 550A1] | Benzothiazole-Acetamide | 6-Trifluoromethyl, 3,4,5-trimethoxyphenyl | Enhanced target affinity due to methoxy clusters |
Key Differences and Implications
Substituent Effects on Bioactivity 6-Fluoro vs. 6-Trifluoromethyl: The 6-fluoro group in the target compound reduces steric hindrance compared to the bulkier trifluoromethyl group in EP 3 348 550A1 derivatives. This may improve binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) . Dimethylaminoethyl Side Chain: This substituent is absent in the patent compounds. Its basicity may enhance solubility and cellular uptake compared to the neutral methoxyphenyl groups in the EP 3 348 550A1 analogues.
Pharmacokinetic and Physicochemical Properties
- The hydrochloride salt in the target compound likely confers better aqueous solubility than the neutral acetamide derivatives in EP 3 348 550A1, which rely on lipophilic trifluoromethyl and methoxy groups for membrane permeability.
- The isoxazole ring in the target compound may offer metabolic stability over the acetamide-linked phenyl groups in the patent compounds, which are prone to hydrolysis or oxidative metabolism .
Limitations of Current Data
- Direct comparative pharmacological data (e.g., IC50 values, bioavailability) between the target compound and EP 3 348 550A1 derivatives are unavailable in public domains.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Associated with various pharmacological activities, including anticancer properties.
- Isoxazole ring : Known for its role in modulating biological pathways.
Molecular Formula : C18H22ClFN4O2S
Molecular Weight : 396.91 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Kinases : The compound may inhibit various kinases involved in cell signaling pathways, which can lead to altered cell proliferation and survival.
- Receptors : It may interact with specific receptors, influencing downstream signaling cascades.
Anticancer Activity
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide have shown promising anticancer effects. The fluorobenzo[d]thiazole component is particularly noted for its activity against various cancer cell lines.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity, although further investigation is required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and related derivatives:
-
In Vitro Studies :
- A study demonstrated that derivatives containing the fluorobenzo[d]thiazole moiety exhibited significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (HL-60) .
- Another investigation reported the inhibition of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies, suggesting potential applications in treating chronic lymphocytic leukemia (CLL) .
- Mechanistic Studies :
- Comparative Analysis :
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines |
| Antimicrobial Activity | Moderate activity; further studies needed |
| Kinase Inhibition | Inhibits BTK and other kinases involved in signaling |
| Mechanism of Action | Modulates apoptosis pathways and receptor interactions |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride?
- Methodology : Utilize a multi-step approach involving cyclization and carboxamide coupling. For example, thiadiazole derivatives (structurally analogous to the target compound) are synthesized via cyclization of intermediates in acetonitrile under reflux, followed by purification using recrystallization (ethanol-DMF mixtures) . Key reagents include chloroacetyl chloride and triethylamine for carboxamide formation, with reaction monitoring via TLC or HPLC .
- Validation : Confirm intermediates and final product purity using and NMR spectroscopy, as demonstrated in thiadiazole synthesis .
Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?
- Methodology : Apply statistical experimental design (e.g., factorial design or response surface methodology) to minimize trial-and-error approaches. For instance, vary parameters such as solvent polarity (DMF vs. acetonitrile), temperature, and catalyst loading, while quantifying yield and byproduct formation via HPLC .
- Case Study : In thiadiazole synthesis, cyclization in DMF with iodine and triethylamine achieved 85% yield, highlighting the importance of solvent choice and catalytic additives .
Q. What analytical techniques are critical for structural confirmation of this compound and its intermediates?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR : Assign and signals to verify substituent positions (e.g., fluorobenzo[d]thiazol vs. isoxazole rings) .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) against theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the synthesis and mechanistic understanding of this compound?
- Methodology : Use density functional theory (DFT) to model reaction pathways, such as cyclization energetics or transition states. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to predict optimal conditions (e.g., iodine’s role in sulfur elimination during cyclization) .
- Application : Simulate the electronic effects of the 6-fluorobenzo[d]thiazol substituent on carboxamide reactivity to prioritize synthetic routes .
Q. What strategies address contradictory biological activity data across different assay conditions?
- Methodology :
Standardize Assays : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
Dose-Response Analysis : Compare IC values under varying pH or temperature conditions, as pH-dependent antimicrobial activity was observed in structurally related compounds .
Meta-Analysis : Cross-reference data with analogous compounds (e.g., thiadiazole derivatives) to identify trends in substituent-driven activity .
Q. How can researchers optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the dimethylaminoethyl or fluorobenzo[d]thiazol groups. For example, replace the 6-fluoro group with chloro or methyl to assess steric/electronic effects .
- Molecular Docking : Use software like AutoDock to predict binding poses against target proteins, as shown for thiazole-triazole acetamide derivatives .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodology :
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak®) and isocratic elution (hexane:isopropanol) to resolve enantiomers .
- Membrane Technologies : Explore nanofiltration or liquid-liquid extraction for scalable separation, as classified under CRDC subclass RDF2050104 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
